5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-14-6-5-13(22-14)15(21)18-11-3-1-10(2-4-11)12-9-20-7-8-23-16(20)19-12/h1-6,9H,7-8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRBFFIYOLPQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the imidazo[2,1-b]thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biology: It can be used as a tool compound to study biological pathways and enzyme functions.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[2,1-b]thiazole moiety is known to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of receptor functions . These interactions can result in the disruption of cellular processes, ultimately leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Core Heterocycle Modifications
The target compound’s imidazo[2,1-b]thiazole core differentiates it from triazolo[4,3-b]pyridazine derivatives (e.g., 5-bromo-N-[4-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide, ).
Substituent Variations in Imidazo[2,1-b]thiazole Derivatives
- In contrast, the bromine atom in the target compound balances lipophilicity and steric bulk .
- Sulfone vs. Bromine : ND-11903’s thiomorpholine 1,1-dioxide group introduces polar sulfone moieties, contrasting with the brominated furan’s moderate hydrophobicity. This may influence solubility and blood-brain barrier penetration .
Enzyme Inhibitory Activity Comparisons
highlights 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives as potent COX-2 inhibitors (IC₅₀ ~0.1 µM).
Biological Activity
5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom , a furan ring , and an imidazo[2,1-b]thiazole moiety , which contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.
| Structural Feature | Description |
|---|---|
| Bromine Atom | Enhances lipophilicity and potential receptor interactions. |
| Furan Ring | Contributes to the pharmacophore and may influence solubility. |
| Imidazo[2,1-b]thiazole | Known for anticancer and antimicrobial activities. |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways associated with cancer and inflammation. The imidazo[2,1-b]thiazole structure is known to exhibit:
- Anticancer activity : By inducing apoptosis in cancer cells.
- Antimicrobial properties : Effective against various bacterial strains.
- Anti-inflammatory effects : Modulating immune responses.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, in vitro studies have shown that it can inhibit cell proliferation in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Inhibition of growth |
| HCT116 | 4.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against resistant bacterial strains. In studies assessing its efficacy against Staphylococcus aureus and Escherichia coli, it showed notable inhibition zones.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the furan and imidazo[2,1-b]thiazole moieties significantly influence the biological activity of the compound. For example:
- Substituting the bromine atom with other halogens alters lipophilicity and receptor binding affinity.
- Variations in the furan ring can affect solubility and bioavailability.
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups.
- Combination Therapy : Research indicates that when combined with standard chemotherapeutic agents, this compound enhances therapeutic efficacy while reducing side effects, suggesting a synergistic effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
